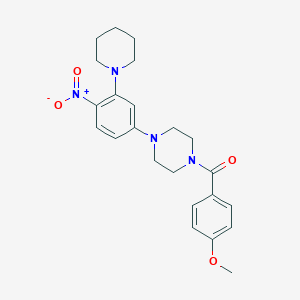
3-(Aminomethyl)adamantan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Aminomethyl)adamantan-1-amine” is a derivative of adamantane, which is a type of compound that has a cage-like structure . It is used in the pharmaceutical industry as an antiviral and an antiparkinsonian drug .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves adding amantadine or a salt thereof to sulfuric acid at 10-30°C and adding a mixed acid to perform a nitration reaction . Another method involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .Molecular Structure Analysis
The molecular formula of “this compound” is C10H17NO . It has a complex structure with a cage-like framework, which is characteristic of adamantane derivatives .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and depend on the specific conditions and reactants used. For example, one study discusses the Chan–Lam N-Arylation of Adamantane-Containing Amines . Another study discusses the synthesis of 1,2-disubstituted adamantane derivatives by the construction of the tricyclic framework .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 274-276°C . It is a solid at room temperature .Safety and Hazards
Direcciones Futuras
Future research on “3-(Aminomethyl)adamantan-1-amine” and its derivatives could focus on the development of new synthesis methods, the investigation of their chemical and catalytic transformations, and their potential applications in various fields . For example, they could be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propiedades
IUPAC Name |
3-(aminomethyl)adamantan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9H,1-7,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVYOMBTOSDEKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzylsulfonyl)-4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}piperazine](/img/structure/B398194.png)
![1-{4-Nitro-3-[(2-phenylethyl)amino]phenyl}-4-(2-naphthylsulfonyl)piperazine](/img/structure/B398195.png)

![1-{3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl}-4-(2-naphthylsulfonyl)piperazine](/img/structure/B398201.png)
![1-(2-Chlorobenzoyl)-4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazine](/img/structure/B398203.png)

![N-acetyl-N-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B398206.png)

![1-Acetyl-4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazine](/img/structure/B398208.png)
![1-{4-[4-Nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}ethanone](/img/structure/B398209.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-methylbenzamide](/img/structure/B398210.png)
![1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea](/img/structure/B398213.png)
![Methyl 4-chloro-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B398215.png)
![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-(2-fluorobenzoyl)piperazine](/img/structure/B398216.png)